2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Description
2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H17N3O4S and its molecular weight is 347.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target similar bacterial species.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. For instance, some compounds interact with their targets by inhibiting key enzymes or disrupting essential biochemical processes, leading to the death of the target organism .
Biochemical Pathways
Based on the potential anti-tubercular activity, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
Similar compounds are often designed to have good bioavailability, meaning they can be effectively absorbed and distributed within the body, metabolized efficiently, and excreted in a timely manner .
Result of Action
Given its potential anti-tubercular activity, it can be inferred that the compound may lead to the death of mycobacterium tuberculosis cells, thereby helping to control the spread of tuberculosis .
Properties
IUPAC Name |
2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-15-13-5-1-2-6-14(13)16(21)19(15)11-9-18(10-11)24(22,23)12-4-3-7-17-8-12/h1-4,7-8,11,13-14H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVFBFGNVYMEQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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